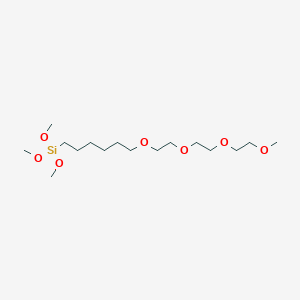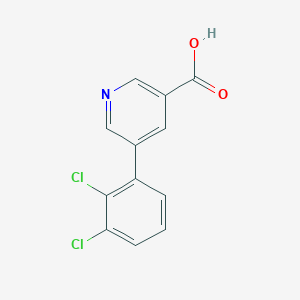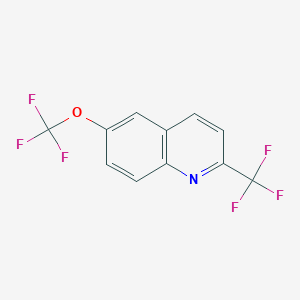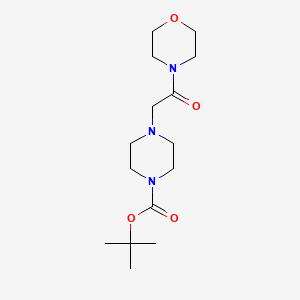
t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate involves the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution . This compound can be synthesized under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The molecule of t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine ring in this compound serves as a versatile scaffold for designing novel drugs. Researchers have explored its modification to create derivatives with enhanced pharmacological properties. Some potential applications include:
- Anticancer Agents : The conformational flexibility of the piperazine ring allows for interactions with macromolecules, making it valuable in developing anticancer drugs .
- Antibacterial and Antifungal Agents : These compounds have shown moderate activity against microorganisms .
- Antiparasitic Agents : The piperazine core can be modified to target specific parasites .
- Antihistamines and Antidepressants : Further derivatization may lead to compounds with these therapeutic effects .
Radiopharmaceutical Research
Functionalized piperazine derivatives, including those related to our compound, have been used as starting materials for spiro-compounds. These spiro-compounds play a crucial role in introducing fluorine-18 (18F) for positron emission tomography (PET) imaging .
Peptide Linkage Strategies
The acetic acid-piperazine core has been employed for linking biologically active peptides. By attaching peptides to this scaffold, researchers can enhance their stability, bioavailability, and targeting specificity .
Organic Synthesis and Building Blocks
Piperazine derivatives, such as our compound, serve as building blocks in the synthesis of various organic molecules. They find applications in:
Crystallography and Structural Studies
The single crystal X-ray diffraction analysis of our compound revealed its linear shape and unique intermolecular interactions. Such studies contribute to our understanding of molecular structures and crystal packing .
Chemical Education and Research
The compound serves as an excellent example for teaching concepts related to piperazine derivatives, conformational flexibility, and drug design. It also inspires further research in this field.
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been found to exhibit antibacterial and antifungal activities . They interact with various macromolecules, enhancing their biological activities .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .
Biochemical Pathways
Compounds containing piperazine rings have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown antibacterial and antifungal activities, suggesting they may have a significant impact on microbial cells .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
tert-butyl 4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)12-13(19)17-8-10-21-11-9-17/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDAMLHWRBGCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)
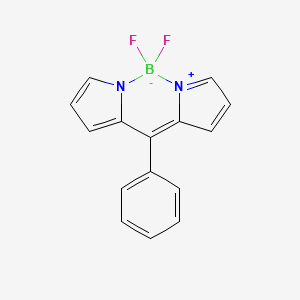
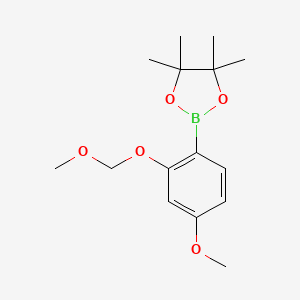



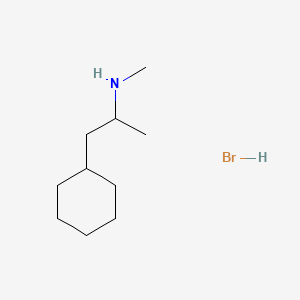

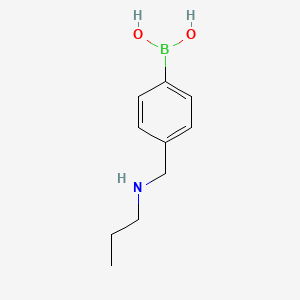
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
